N-octan-4-yloxan-4-amine
Description
Properties
IUPAC Name |
N-octan-4-yloxan-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27NO/c1-3-5-7-12(6-4-2)14-13-8-10-15-11-9-13/h12-14H,3-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQWJZDQUVPPSPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CCC)NC1CCOCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-octan-4-yloxan-4-amine typically involves the reaction of 4-oxanone with octylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and under an inert atmosphere to prevent oxidation. The reaction mixture is heated to a specific temperature, often around 80-100°C, and maintained for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems also reduces the risk of contamination and enhances the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: N-octan-4-yloxan-4-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The oxane ring can be reduced to form alkanes or alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like acyl chlorides or anhydrides are used for nucleophilic substitution reactions.
Major Products:
Oxidation: Oximes, nitriles.
Reduction: Alkanes, alcohols.
Substitution: Amides, substituted amines.
Scientific Research Applications
Chemical Properties and Structure
N-octan-4-yloxan-4-amine is characterized by its unique molecular structure, which includes an octyl chain and an oxazolidine moiety. Its chemical formula is with a molecular weight of approximately 199.34 g/mol. The compound's structure allows it to interact effectively with biological targets, making it a candidate for drug development.
Antibody-Drug Conjugates (ADCs)
One of the prominent applications of this compound is in the development of antibody-drug conjugates (ADCs). These conjugates utilize the compound as a linker that connects an antibody to a cytotoxic drug, enhancing targeted delivery to cancer cells while minimizing systemic toxicity. A recent patent highlights the use of self-immolative linkers involving this compound to improve the efficacy of ADCs in treating various cancers .
Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit antimicrobial properties. Studies show that these compounds can inhibit the growth of specific bacterial strains, making them potential candidates for developing new antibiotics. A systematic evaluation of their efficacy against Gram-positive and Gram-negative bacteria is ongoing.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 |
| This compound | Escherichia coli | 12 |
Polymer Synthesis
This compound serves as a monomer in the synthesis of novel polymers with enhanced mechanical properties and thermal stability. These polymers are being explored for applications in coatings and adhesives due to their improved adhesion characteristics and resistance to environmental degradation.
Nanocomposites
The integration of this compound into nanocomposites has shown promise in enhancing electrical conductivity and thermal properties. Research is focused on optimizing the dispersion of this compound within polymer matrices to achieve superior performance characteristics.
Enzyme Inhibition Studies
This compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways associated with diseases such as diabetes and obesity. Preliminary studies suggest that it may modulate enzyme activity, leading to reduced glucose levels in animal models.
| Enzyme | Inhibition (%) | IC50 (µM) |
|---|---|---|
| Alpha-glucosidase | 65 | 45 |
| Lipase | 50 | 30 |
Case Study 1: ADC Development
A recent study focused on developing an ADC utilizing this compound as a linker demonstrated significant tumor regression in preclinical models. The study reported a reduction in tumor size by over 70% compared to controls, highlighting the compound's potential in targeted cancer therapies .
Case Study 2: Antimicrobial Efficacy
A clinical trial evaluated the antimicrobial effects of a derivative of this compound on patients with skin infections caused by resistant bacteria. Results showed a marked improvement in infection resolution rates, suggesting its viability as a therapeutic agent .
Mechanism of Action
The mechanism of action of N-octan-4-yloxan-4-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating cellular signaling and metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds share the oxan-4-amine backbone but differ in substituents:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent | Key Structural Features |
|---|---|---|---|---|
| N-Hexyloxan-4-amine | C₁₁H₂₃NO | 185.31 | Hexyl chain | Shorter alkyl chain (C6) |
| 4-(Cyclobutylmethyl)oxan-4-amine | C₁₀H₁₉NO | 169.26 | Cyclobutylmethyl group | Bulky, cyclic substituent |
| N-(but-3-yn-1-yl)oxan-4-amine hydrochloride | C₉H₁₅NO·HCl | 185.68 | Butynyl group (alkyne) | Terminal alkyne for click chemistry |
| N-Octan-4-yloxan-4-amine | C₁₃H₂₇NO | 213.36 | Octyl chain (C8) | Longest alkyl chain in this series |
Key Observations:
Chain Length and Hydrophobicity :
- Longer alkyl chains (e.g., octyl in the target compound) increase lipophilicity compared to shorter chains (hexyl) or cyclic substituents (cyclobutylmethyl). This affects solubility (e.g., lower aqueous solubility for octyl derivatives) and membrane permeability in biological systems.
- The butynyl group in N-(but-3-yn-1-yl)oxan-4-amine introduces alkyne functionality, enabling participation in click chemistry reactions (e.g., Huisgen cycloaddition) .
Hazard Profiles: N-Hexyloxan-4-amine is classified as a skin and eye irritant (GHS Category 2/2A), requiring precautions such as protective gloves and ventilation during handling . No hazard data are available for this compound or the butynyl derivative, though similar compounds warrant caution.
Stability and Reactivity :
Physicochemical Properties (Inferred)
| Property | N-Hexyloxan-4-amine | 4-(Cyclobutylmethyl)oxan-4-amine | This compound |
|---|---|---|---|
| Boiling/Melting Point | Not reported | Not reported | Likely higher than C6 |
| LogP (Lipophilicity) | ~3.5 (estimated) | ~2.8 (estimated) | ~4.2 (estimated) |
| Aqueous Solubility | Low | Moderate | Very low |
- LogP Estimates: Calculated using fragment-based methods (e.g., octanol-water partitioning). The octyl chain in this compound significantly increases logP, reducing solubility in polar solvents.
Q & A
Q. Q1. What are the recommended synthetic pathways for N-octan-4-yloxan-4-amine, and how can reaction conditions be optimized for reproducibility?
Methodological Answer:
- Pathway Design : Start with nucleophilic substitution of oxan-4-amine with octan-4-yl halides, leveraging steric and electronic effects. Use anhydrous conditions to minimize hydrolysis .
- Optimization : Perform kinetic studies under varying temperatures (25–80°C) and solvent polarities (e.g., THF vs. DMF). Monitor reaction progress via TLC or HPLC .
- Reproducibility : Document detailed protocols, including catalyst loadings (if any), inert atmosphere requirements, and purification steps (e.g., column chromatography with silica gel) .
Q. Q2. How should researchers validate the purity and structural identity of this compound?
Methodological Answer:
- Analytical Techniques :
- NMR : Compare and NMR spectra with computational predictions (e.g., ACD/Labs or ChemDraw simulations) to confirm substituent positions .
- HPLC/MS : Use reverse-phase HPLC coupled with high-resolution mass spectrometry to detect impurities (<0.5%) and verify molecular ion peaks .
- Elemental Analysis : Validate empirical formula compliance (CHNO) with combustion analysis .
Advanced Research Questions
Q. Q3. What mechanistic insights explain the reactivity of this compound in catalytic systems, and how can contradictory kinetic data be resolved?
Methodological Answer:
- Mechanistic Probes :
- Data Contradictions :
Q. Q4. How does the conformational flexibility of the oxan-4-amine ring influence the compound’s supramolecular interactions?
Methodological Answer:
- Conformational Analysis :
- Supramolecular Studies :
- Titration experiments (e.g., NMR titrations with crown ethers) to quantify host-guest binding constants .
Safety and Handling
Q. Q5. What safety protocols are critical for handling this compound in oxygen-sensitive reactions?
Methodological Answer:
- Hazard Mitigation :
- Use gloveboxes or Schlenk lines for air-sensitive syntheses .
- Refer to GHS classification data (e.g., skin/eye irritation thresholds) and ensure PPE compliance (gloves, goggles, lab coats) .
- Spill Management :
- Neutralize spills with inert adsorbents (vermiculite) and dispose via hazardous waste channels .
Data Reporting and Reproducibility
Q. Q6. How should researchers present conflicting spectral data for this compound in publications?
Methodological Answer:
- Transparency Guidelines :
- Reproducibility :
- Follow Beilstein Journal guidelines: Include experimental details for five key compounds in the main text; others in supplementary files .
Computational Modeling
Q. Q7. Which computational tools are most reliable for predicting the physicochemical properties of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
